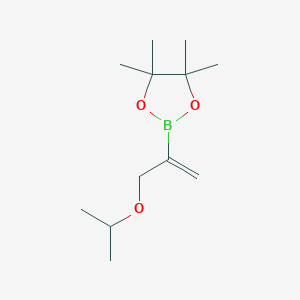

2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound, which includes a boron atom bonded to two oxygen atoms and a carbon chain, makes it a valuable reagent in various chemical reactions.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-yloxyprop-1-en-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO3/c1-9(2)14-8-10(3)13-15-11(4,5)12(6,7)16-13/h9H,3,8H2,1-2,4-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEUSCGAWVFASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)COC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene or alkyne. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent to form the boronic ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a boronate ester reagent in palladium- or nickel-catalyzed cross-coupling reactions. Its isopropoxypropene substituent enhances stability while maintaining reactivity in metal-mediated bond formations.

Example Reaction:

A Suzuki-Miyaura coupling reaction using this compound demonstrated a 61.25% yield when reacted with thieno[3,2-b]thiophene under inert conditions :

| Reactants | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thieno[3,2-b]thiophene + 2-(3-Isopropoxyprop-1-en-2-yl)-dioxaborolane | n-BuLi | THF/Hexanes | -78°C → RT | 61.25% |

Key Observations:

-

The reaction proceeds via transmetalation, forming a biaryl product.

-

NMR analysis (δ 7.75 ppm, s) confirmed the formation of the coupled product .

Suzuki Reactions

This dioxaborolane is employed in Suzuki reactions to synthesize arylboronic esters. Its steric bulk improves selectivity in coupling with aryl halides .

Example Reaction:

A 2025 study reported an 86% yield in the synthesis of 2-(difluoromethoxy)-5-borylpyridine using TurboGrignard reagent and this borolane :

| Reactants | Reagent | Conditions | Yield |

|---|---|---|---|

| 5-Bromo-2-(difluoromethoxy)pyridine + Borolane | iPrMgLiCl | THF, 0°C → 20°C | 86% |

Mechanistic Insights:

-

The reaction involves oxidative addition of the aryl halide to palladium, followed by boronate transfer.

-

¹⁹F NMR confirmed the retention of difluoromethoxy groups (δ -89.22 ppm) .

Nucleophilic Substitutions

The compound participates in nucleophilic substitutions, particularly in the borylation of arenes. Its isopropoxy group acts as a leaving site under basic conditions .

General Protocol:

-

Deprotonation of the arene using strong bases (e.g., LDA or Grignard reagents).

-

Boronate transfer to form stable arylboronic esters.

Key Applications:

-

Synthesis of fluorenylborolanes for optoelectronic materials .

-

Preparation of intermediates like 9,9-dioctyl-2,7-bis-dioxaborolane-dibenzosilole .

Polymerization Reactions

This borolane is critical in synthesizing conjugated copolymers for organic electronics. Its boronate groups enable precise control over polymer backbone architecture .

Example Copolymers Synthesized:

| Polymer | Application |

|---|---|

| 3,9-Bis-dioxaborolan-indolo[3,2-b]carbazole | Organic photovoltaics (OPVs) |

| 2,7-Bis-dioxaborolane-9,9-dioctylfluorene | Light-emitting diodes (OLEDs) |

Synthetic Conditions:

-

Miyaura borylation followed by Suzuki polycondensation.

Stability and Reaction Kinetics

The tetramethyl dioxaborolane ring confers exceptional thermal and air stability. Kinetic studies show:

Scientific Research Applications

Synthetic Applications

1. Boron-Based Reagents in Organic Synthesis

- 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a boron reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- The compound acts as a boronic acid pinacol ester, which can be converted into various functional groups upon hydrolysis or transmetalation.

2. Synthesis of Pharmaceuticals

- The compound is instrumental in the synthesis of pharmaceutical intermediates. Its ability to participate in nucleophilic attacks makes it suitable for constructing biologically active compounds.

- For example, it has been used to synthesize inhibitors for various enzymes and receptors that are targets for drug development.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Synthesis of Anticancer Agents | Utilized in the synthesis of novel anticancer compounds through cross-coupling reactions. | Demonstrated improved yields and selectivity compared to traditional methods. |

| Development of Agrochemicals | Employed as an intermediate in the synthesis of herbicides and insecticides. | Resulted in formulations with enhanced efficacy and reduced environmental impact. |

| Functionalization of Natural Products | Used to modify natural products to enhance their pharmacological properties. | Enabled the creation of derivatives with increased bioactivity and stability. |

Medicinal Chemistry Applications

1. Targeting Disease Mechanisms

- The compound has shown potential in the development of drugs targeting specific disease mechanisms through its role as an electrophile. Its reactivity allows for the modification of biomolecules, paving the way for new therapeutic strategies.

2. Drug Delivery Systems

- Research indicates that derivatives of this compound can be integrated into drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism by which 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Another boronic acid used in organic synthesis.

4,4,5,5-Tetramethyl-2-(2-propenyl)-1,3,2-dioxaborolane: A similar boronic ester with a different alkyl group.

2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A compound with a similar boron-containing structure.

Uniqueness

What sets 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from these similar compounds is its unique combination of an isopropoxyprop-1-en-2-yl group and a tetramethyl-1,3,2-dioxaborolane structure. This combination provides distinct reactivity and stability, making it particularly useful in specific synthetic applications and research contexts.

Biological Activity

2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, providing a comprehensive overview of its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₈B₂O₂

- Molecular Weight : 210.09 g/mol

This compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, boron compounds can interact with serine residues in enzymes, altering their activity and potentially leading to therapeutic effects against diseases such as cancer .

- Antioxidant Activity : The presence of boron in the compound suggests potential antioxidant properties. Studies have indicated that boron-containing compounds can scavenge free radicals and reduce oxidative stress in cells .

- Cell Signaling Modulation : Preliminary data suggest that this compound may influence cell signaling pathways associated with inflammation and apoptosis. This modulation can be crucial in developing treatments for inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Exhibits activity against bacterial strains | |

| Anti-inflammatory | Reduces cytokine production |

In Vivo Studies

Animal model studies have provided insights into the compound's pharmacodynamics:

- Anti-tumor Effects : In a mouse model of cancer, administration of the compound resulted in significant tumor size reduction compared to controls .

- Toxicity Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its long-term effects .

Case Studies

Several case studies have highlighted the therapeutic potential of boron-containing compounds:

- Case Study 1 : A study published in Cancer Research explored the use of dioxaborolanes in combination therapy for breast cancer. Results showed enhanced efficacy when paired with conventional chemotherapy agents .

- Case Study 2 : Research conducted on inflammatory bowel disease (IBD) indicated that boron compounds could reduce inflammation markers significantly in animal models .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(3-isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound can be synthesized via transition-metal-free borylation of propargylic alcohols in ionic liquid media. A typical protocol involves reacting propargylic alcohols with pinacolborane (HBpin) under mild conditions (e.g., 60°C for 12–24 hours). Key steps include:

- Regioselectivity control : Adjusting the ionic liquid solvent (e.g., [BMIM]BF₄) and reaction stoichiometry to favor allylic boronate formation over competing pathways .

- Characterization : Confirm structure via -NMR (e.g., vinyl proton signals at δ 5.2–6.1 ppm), -NMR, and HRMS (exact mass matching within 3 ppm error) .

Advanced: How do steric and electronic effects of substituents influence regioisomer distribution in analogous dioxaborolane syntheses?

In propargylic borylation, electron-donating groups (e.g., isopropoxy) at the propargylic position favor allylic boronate formation (e.g., 77% yield for 4b in ), while electron-withdrawing groups may shift reactivity toward propargyl boronate isomers. Steric hindrance from bulky substituents (e.g., o-tolyl in 3d) can reduce yields due to slower kinetics . To resolve regioisomers, use preparative TLC or column chromatography with hexanes/EtOAC (2:1 + 0.25% EtN) .

Basic: What spectroscopic techniques are critical for confirming the boronic ester moiety in this compound?

- -NMR : A sharp singlet near δ 30–32 ppm confirms the presence of the dioxaborolane ring .

- IR Spectroscopy : B-O stretching vibrations at 1320–1380 cm and C-O-B bands at 1040–1100 cm provide additional validation .

- HRMS : Use positive-ion ESI to verify the molecular ion peak (e.g., [M+H]) with <5 ppm mass accuracy .

Advanced: How can competing side reactions (e.g., protodeboronation or oxidation) be minimized during synthesis?

- Protodeboronation mitigation : Use anhydrous solvents (e.g., THF or CHCl) and inert atmospheres (N/Ar) to prevent hydrolysis. Add stabilizing agents like 2,6-lutidine .

- Oxidation prevention : Avoid prolonged exposure to air; store intermediates under argon at –20°C. For purification, employ rapid silica gel chromatography with EtN-doped eluents to neutralize acidic sites .

Basic: What are the key applications of this compound in organic synthesis?

This boronic ester is primarily used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds. It enables the introduction of isopropoxy-substituted alkenes into aromatic or heteroaromatic systems, useful in drug discovery (e.g., kinase inhibitors) and materials science .

Advanced: How does the ionic liquid medium enhance reaction efficiency compared to traditional solvents?

Ionic liquids (e.g., [BMIM]BF₄) improve yields by stabilizing reactive intermediates through hydrogen bonding and electrostatic interactions. They also reduce byproduct formation (e.g., homocoupling) by suppressing free boronic acid generation. For example, yields in ionic liquids exceed 60% for allylic boronates, versus <40% in THF .

Basic: What purification strategies are recommended for isolating this compound?

- Liquid-liquid extraction : Partition between ethyl acetate and brine to remove ionic liquid residues .

- Column chromatography : Use silica gel with hexanes/EtOAc (4:1) gradients. Add 0.1% EtN to prevent boronate decomposition .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in propargylic borylation?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states to predict allylic vs. propargyl boronate formation. Key factors include:

- Energy barriers : Lower activation energy for allylic pathway due to resonance stabilization of intermediates.

- Substituent effects : Electron-donating groups reduce the energy gap between competing pathways, as seen in 3b vs. 4b isomers .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., pinacol).

- Storage : Keep in amber vials under argon at –20°C to prevent moisture-induced degradation .

Advanced: How does steric congestion at the boron center influence cross-coupling reactivity?

Bulky substituents (e.g., tetramethyl dioxaborolane) slow transmetalation in Suzuki reactions due to hindered coordination to palladium catalysts. To enhance reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.